molecular formula C15H21BrN2O4 B6999320 N-(2-bromo-4-methoxyphenyl)-2-(ethoxymethyl)morpholine-4-carboxamide

N-(2-bromo-4-methoxyphenyl)-2-(ethoxymethyl)morpholine-4-carboxamide

Cat. No.: B6999320
M. Wt: 373.24 g/mol
InChI Key: UUWUOPGPQPIZRK-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methoxyphenyl)-2-(ethoxymethyl)morpholine-4-carboxamide: is a complex organic compound characterized by its bromo and methoxy functional groups attached to a phenyl ring, and a morpholine ring substituted with an ethoxymethyl group and a carboxamide group

Properties

IUPAC Name

N-(2-bromo-4-methoxyphenyl)-2-(ethoxymethyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O4/c1-3-21-10-12-9-18(6-7-22-12)15(19)17-14-5-4-11(20-2)8-13(14)16/h4-5,8,12H,3,6-7,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWUOPGPQPIZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CCO1)C(=O)NC2=C(C=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methoxyphenyl)-2-(ethoxymethyl)morpholine-4-carboxamide typically involves multiple steps, starting with the bromination of 4-methoxyaniline to produce 2-bromo-4-methoxyaniline. This intermediate is then reacted with ethoxymethylmorpholine-4-carboxylic acid chloride under controlled conditions to form the target compound.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium cyanide (NaCN) or sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Medicine: The compound has shown potential in drug discovery, particularly in the development of new therapeutic agents for various diseases.

Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-bromo-4-methoxyphenyl)-2-(ethoxymethyl)morpholine-4-carboxamide exerts its effects involves binding to specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with enzymes, receptors, or other biomolecules to modulate biological processes.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-2-bromoacetamide

  • 2-(ethoxymethyl)morpholine-4-carboxamide

  • N-(2-bromo-4-methoxyphenyl)acetamide

Uniqueness: N-(2-bromo-4-methoxyphenyl)-2-(ethoxymethyl)morpholine-4-carboxamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

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